Product packaging for 4,4-Difluorobenzophenone(Cat. No.:CAS No. 887267-52-9)

4,4-Difluorobenzophenone

Cat. No.: B8599941
CAS No.: 887267-52-9
M. Wt: 220.21 g/mol
InChI Key: HKCNCNXZAZPKDZ-UHFFFAOYSA-N
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Description

Chemical Significance of 4,4'-Difluorobenzophenone (B49673) in Fluorinated Organic Synthesis

The presence of two fluorine atoms on the benzophenone (B1666685) structure imparts distinct reactivity to 4,4'-Difluorobenzophenone, making it a valuable reagent in fluorinated organic synthesis. The fluorine atoms are highly electronegative, which enhances the electrophilicity of the carbonyl carbon and activates the aromatic rings towards nucleophilic substitution reactions. This heightened reactivity is a cornerstone of its utility.

One of the most prominent applications of 4,4'-Difluorobenzophenone is in nucleophilic aromatic substitution (SNAr) reactions. The fluorine atoms act as excellent leaving groups, facilitating the formation of new chemical bonds. google.com This characteristic is exploited in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. chemimpex.comguidechem.com For instance, it is a key intermediate in the production of cerebral vasodilators. guidechem.com

Furthermore, 4,4'-Difluorobenzophenone can undergo reduction reactions to convert the ketone group into an alcohol, and oxidation reactions to form corresponding carboxylic acids. Its versatility is also demonstrated by its use as a photoinitiator in UV-curable coatings and adhesives, where it enhances the curing process and durability of the final products. chemimpex.com

Strategic Position as a Monomeric Building Block in High-Performance Polymer Science

4,4'-Difluorobenzophenone holds a strategic and indispensable position as a monomeric building block in the synthesis of high-performance polymers, most notably the poly(aryl ether ketone) (PAEK) family. google.com Among these, polyetheretherketone (PEEK) is the most widely recognized and commercially significant. wikipedia.orgguidechem.com PEEK is a semi-crystalline thermoplastic known for its exceptional thermal stability, chemical resistance, and robust mechanical properties. wikipedia.orgresearchgate.net

The synthesis of PEEK is typically achieved through a step-growth polymerization, specifically a nucleophilic aromatic substitution reaction. wikipedia.org In this process, 4,4'-Difluorobenzophenone reacts with a bisphenolate salt, such as the disodium (B8443419) salt of hydroquinone (B1673460), at high temperatures in a polar aprotic solvent like diphenyl sulfone. wikipedia.orgspecialchem.com The fluorine atoms on the benzophenone monomer are displaced by the phenoxide nucleophile, forming the characteristic ether linkages of the PEEK backbone. specialchem.com

The purity of the 4,4'-Difluorobenzophenone monomer is critical for achieving high molecular weight PEEK with consistent properties. google.comgoogle.com Impurities, such as positional isomers like 2,4'-Difluorobenzophenone, can negatively affect the polymer's crystallinity and melt stability. google.com The unique fluorinated structure of the monomer contributes significantly to the enhanced thermal stability and performance characteristics of the resulting polymers. chemimpex.com

Evolution of Research Interest and Foundational Discoveries Pertaining to 4,4'-Difluorobenzophenone

Initial research into fluorinated benzophenone derivatives was driven by the need for advanced materials with enhanced properties. The first preparation of 4,4'-Difluorobenzophenone was reported in 1933. acs.org However, significant interest in the compound surged with the development of high-performance polymers in the mid-20th century.

A pivotal moment in the history of 4,4'-Difluorobenzophenone was its identification as a key monomer for the synthesis of PEEK by Imperial Chemical Industries (ICI) in the late 1970s. wikipedia.org This discovery, leading to the commercialization of PEEK in the early 1980s, marked a significant milestone and solidified the compound's importance in materials science. wikipedia.org

Early synthetic routes to 4,4'-Difluorobenzophenone included the Friedel-Crafts acylation of fluorobenzene (B45895) with p-fluorobenzoyl chloride, catalyzed by aluminum chloride. wikipedia.orggoogle.com Over the decades, various other synthetic methods have been explored to improve yield, purity, and cost-effectiveness, including processes starting from p-fluorotoluene. google.comgoogle.compatsnap.com

Contemporary research continues to explore new applications and refine the synthesis of both 4,4'-Difluorobenzophenone and the polymers derived from it. Studies have investigated the use of co-monomers to create modified PAEKs with tailored properties and have explored more environmentally friendly synthesis conditions. sysrevpharm.orgresearchgate.netscispace.com The compound's utility has also expanded into other areas, such as a certified reference material for quantitative NMR and as a photoinitiator. kangmei.comsigmaaldrich.com

Interactive Data Tables

Table 1: Physical and Chemical Properties of 4,4'-Difluorobenzophenone

PropertyValue
CAS Number 345-92-6
Molecular Formula C₁₃H₈F₂O
Molecular Weight 218.20 g/mol
Appearance White to light yellow crystalline solid
Melting Point 106-109 °C
Boiling Point 170-172 °C at 10 mmHg
Density 1.34 g/cm³
Solubility Insoluble in water; soluble in organic solvents like ethanol (B145695) and acetone. guidechem.com

Table 2: Key Polymerization Reaction for PEEK Synthesis

ReactantsCatalyst/SolventConditionsProduct
4,4'-Difluorobenzophenone, Disodium salt of hydroquinoneDiphenyl sulfone (solvent), Sodium carbonate (for in-situ salt formation)~300 °CPolyetheretherketone (PEEK)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10F2O B8599941 4,4-Difluorobenzophenone CAS No. 887267-52-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

887267-52-9

Molecular Formula

C13H10F2O

Molecular Weight

220.21 g/mol

IUPAC Name

(4,4-difluorocyclohexa-1,5-dien-1-yl)-phenylmethanone

InChI

InChI=1S/C13H10F2O/c14-13(15)8-6-11(7-9-13)12(16)10-4-2-1-3-5-10/h1-8H,9H2

InChI Key

HKCNCNXZAZPKDZ-UHFFFAOYSA-N

Canonical SMILES

C1C=C(C=CC1(F)F)C(=O)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies and Process Optimization for 4,4 Difluorobenzophenone

Classic Friedel-Crafts Acylation Routes

The Friedel-Crafts acylation is a cornerstone of 4,4'-difluorobenzophenone (B49673) synthesis, involving the reaction of an aromatic compound with an acylating agent in the presence of a Lewis acid catalyst. googleapis.com

Utilization of Fluorobenzene (B45895) Derivatives with Carbonyl Sources under Lewis Acid Catalysis

One of the most established methods involves the acylation of fluorobenzene. wikipedia.org Various carbonyl sources can be employed for this purpose. For instance, the reaction of fluorobenzene with phosgene (B1210022) in hydrofluoric acid, using boron trifluoride as a catalyst, is a known route. google.com Another approach utilizes thiophosgene (B130339) in the presence of a Friedel-Crafts catalyst, which reportedly yields a higher proportion of the desired 4,4'-isomer.

A two-step industrial method involves the reaction of fluorobenzene with fluorine benzotrichloride (B165768), catalyzed by aluminum trichloride (B1173362) (AlCl₃). google.com This is followed by hydrolysis of the resulting 4,4'-difluorophenyl dichloromethane (B109758) intermediate to yield 4,4'-difluorobenzophenone. google.com The reaction is typically cooled to between 0-25°C, and the acylation step is rapid, taking 10-30 minutes. google.com The subsequent hydrolysis is carried out by heating with water at azeotropic temperatures (100–120°C) for 4–6 hours.

CatalystCarbonyl SourceKey IntermediatesTemperature Range (°C)
Aluminum trichlorideFluorine benzotrichloride4,4'-difluorophenyl dichloromethane0–25 (Acylation), 100–120 (Hydrolysis)
Boron trifluoridePhosgeneNot specifiedNot specified

Investigation of Catalytic Carbonylation for Selective Formation

Catalytic carbonylation presents an alternative pathway for the synthesis of 4,4'-difluorobenzophenone. This method involves the reaction of fluorobenzene with carbon monoxide (CO) and oxygen under high pressure, mediated by a palladium catalyst. Another variation involves the carbonylation of 4-fluorobromobenzene with CO at temperatures between 100–150°C, which can yield the final product with over 90% purity. While offering a novel route, challenges such as the cost of palladium catalysts and the potential for isomer formation, like 2,4'-difluorobenzophenone, need to be addressed.

Reaction of Fluorobenzene with p-Fluorobenzoyl Chloride

A widely used and well-documented method is the Friedel-Crafts acylation of fluorobenzene with p-fluorobenzoyl chloride. wikipedia.orggoogleapis.comacs.org This reaction is typically catalyzed by anhydrous aluminum chloride in a solvent such as petroleum ether. wikipedia.orgacs.org The reaction yields 4,4'-difluorobenzophenone, with studies showing high selectivity for the para-substituted product. acs.org For instance, a procedure using p-fluorobenzoyl chloride, fluorobenzene, and anhydrous aluminum chloride resulted in a 52% yield of crystalline 4,4'-difluorobenzophenone. acs.org Another documented synthesis in orthodichlorobenzene at -14°C, followed by warming to room temperature, yielded the crude product with a 64% yield and 90% purity. prepchem.com Optimization of this process for industrial applications often includes the use of co-catalysts like lithium chloride alongside aluminum chloride. google.com

ReactantsCatalystSolventYieldPurity
p-Fluorobenzoyl chloride, FluorobenzeneAnhydrous aluminum chloridePetroleum ether52%Crystalline
p-Fluorobenzoyl chloride, FluorobenzeneAnhydrous aluminum chlorideOrthodichlorobenzene64%90% (crude)
p-Fluorobenzoyl chloride, FluorobenzeneAluminum chloride, Lithium chlorideNot specifiedNot specifiedNot specified

Modern and Alternative Synthesis Pathways

To overcome some of the limitations of classic Friedel-Crafts reactions, such as the use of stoichiometric amounts of Lewis acids and the generation of significant waste, alternative synthetic routes have been explored. google.com

Sulfonic Acid-Catalyzed Alkylation Followed by Controlled Oxidation

An alternative to the traditional Friedel-Crafts acylation involves a two-step process initiated by sulfonic acid-catalyzed alkylation. google.comwipo.int In the first step, fluorobenzene reacts with formaldehyde (B43269), catalyzed by an organic sulfonic acid such as methanesulfonic acid or fluorobenzenesulfonic acid, to produce difluorodiphenylmethane (B1598357) (DFDPM). google.comwipo.int This step is typically carried out at temperatures ranging from -15°C to 70°C. google.com The resulting DFDPM isomer mixture is then oxidized in a second step using nitric acid or molecular oxygen to yield 4,4'-difluorobenzophenone. google.comwipo.intgoogle.com This method avoids the use of aluminum chloride, thereby reducing metal waste. However, the reported yields are in the range of 70–75%, which may be lower than some AlCl₃-based methods.

CatalystReactantsIntermediateOxidizing AgentTemperature Range (°C)
Organic sulfonic acidsFluorobenzene, FormaldehydeDifluorodiphenylmethaneNitric acid or Oxygen-15 to 70 (Alkylation), 50 to 130 (Oxidation)

Nucleophilic Aromatic Substitution (SNAr) Strategies for Fluorine Introduction

Nucleophilic aromatic substitution (SNAr) provides a distinct approach to synthesizing 4,4'-difluorobenzophenone. google.com This strategy involves the displacement of a leaving group, such as a nitro group or a halogen, from a benzophenone (B1666685) precursor with a fluoride (B91410) ion. google.comgoogle.com For example, 4,4'-dinitrobenzophenone can be reacted with potassium fluoride under phase-transfer catalysis. Similarly, a halide can be exchanged for a fluorine atom using potassium fluoride at elevated temperatures of 150–200°C. google.comgoogle.com Another variation employs tetramethylammonium (B1211777) fluoride as a phase-transfer catalyst for the substitution of a nitro group. google.comgoogle.com While these methods offer an alternative to Friedel-Crafts chemistry, they can be energy-intensive and may result in lower yields, around 60-70%.

PrecursorFluorinating AgentCatalystTemperature Range (°C)
4,4'-DinitrobenzophenonePotassium fluoridePhase-transfer catalystNot specified
4,4'-DihalobenzophenonePotassium fluorideNot specified150–200
4,4'-DinitrobenzophenoneTetramethylammonium fluoridePhase-transfer catalystNot specified

Multi-Step Synthesis from p-Fluorotoluene: Oxidation, Acyl Chlorination, and Subsequent Condensation

A prominent synthetic route to high-purity 4,4'-difluorobenzophenone commences with p-fluorotoluene. patsnap.comgoogle.com This multi-step process involves an initial oxidation reaction, followed by acyl chlorination, and finally a condensation reaction. google.com

The first step is the photocatalytic oxidation of p-fluorotoluene to p-fluorobenzoic acid. google.com This reaction is often catalyzed by hydrobromic acid in the presence of an oxidizing agent like hydrogen peroxide. patsnap.comgoogle.com The use of a light source, such as an incandescent or ultraviolet lamp, is crucial for initiating the reaction. patsnap.com Following the oxidation, the resulting p-fluorobenzoic acid is converted to p-fluorobenzoyl chloride. This is typically achieved through an acyl chlorination reaction using a reagent like solid triphosgene (B27547) in a solvent such as 1,2-dichloroethane, with a catalyst like imidazole. google.com

The final step is a Friedel-Crafts condensation reaction where the synthesized p-fluorobenzoyl chloride is reacted with fluorobenzene, using aluminum trichloride as a catalyst, to yield the crude 4,4'-difluorobenzophenone. google.com This method is noted for its use of readily available and inexpensive raw materials, and the synthesis conditions are considered relatively mild and environmentally friendly. google.com One of the significant advantages of this route is the potential to produce a final product with a purity of ≥99.9% and a melting point of 107-109°C, which meets the stringent requirements for PEEK synthesis. patsnap.comgoogle.com

Acylation of Fluorine Benzotrichloride with Fluorobenzene and Post-Hydrolysis

Another widely employed industrial method for synthesizing 4,4'-difluorobenzophenone involves the acylation of fluorine benzotrichloride with fluorobenzene, followed by a hydrolysis step. google.com This process is valued for its simplicity, high yield, good selectivity, and low cost. google.compatsnap.com

The synthesis begins with the acylation of fluorine benzotrichloride and fluorobenzene in the presence of a Lewis acid catalyst, most commonly anhydrous aluminum trichloride. google.compatsnap.com The reaction is typically cooled to between 0-25°C before the addition of the catalyst. google.com This initial reaction forms a 4,4'-difluorophenyl dichloromethane intermediate. google.com

Following the acylation, the intermediate is subjected to hydrolysis. This is achieved by heating the 4,4'-difluorophenyl dichloromethane with water to azeotropic temperatures. google.com After reacting for several hours, the mixture is cooled, filtered, and dried to yield the crude product. google.com This crude solid can then be further purified, often by recrystallization from a solvent like methanol (B129727), to obtain high-purity white crystals of 4,4'-difluorobenzophenone with a melting point of 107-108°C and a purity of 99.9%. patsnap.com Reported yields for this process are high, often in the range of 90-91%. patsnap.com

Diazotization of Diamino-Diphenylmethane and Thermal Decomposition Pathways

A distinct synthetic pathway to 4,4'-difluorobenzophenone utilizes 4,4'-diamino-diphenylmethane as the starting material. google.com This method involves diazotization followed by thermal decomposition. google.com The process is considered a cheaper and more easily operable alternative that avoids the production of unwanted isomers. google.com

The synthesis begins with the diazotization of 4,4'-diamino-diphenylmethane in anhydrous or concentrated aqueous hydrogen fluoride to produce a diazonium fluoride solution. google.com From this intermediate, there are two primary thermal decomposition pathways to the final product.

In the first pathway, the diazonium fluoride is thermally decomposed to yield 4,4'-difluoro-diphenylmethane. google.com This intermediate is then subsequently oxidized to produce 4,4'-difluorobenzophenone. google.com

Alternatively, the thermal decomposition of the diazonium fluoride can be carried out in the presence of an oxidizing agent, such as nitrous acid or nitrite (B80452) ions. google.com This modification allows for a more direct conversion to 4,4'-difluorobenzophenone. google.com While this route has been industrialized, it is not without its limitations, including long reaction times and potential safety hazards. patsnap.com

Advanced Purification and Isolation Techniques for Research Applications

The synthesis of 4,4'-difluorobenzophenone often results in a mixture of isomers and other impurities that can be detrimental to its end-use applications, particularly in the production of high-performance polymers. google.com Therefore, advanced purification and isolation techniques are crucial for obtaining high-purity material.

Methodologies for Minimizing Isomer Formation and Enhancing Product Selectivity

A key challenge in the synthesis of 4,4'-difluorobenzophenone is the formation of isomers, such as 2,4'-difluorobenzophenone. The presence of these isomers can be attributed to the nature of the synthetic route employed. For instance, Friedel-Crafts acylation reactions can lead to the formation of such by-products.

Several strategies can be employed to minimize isomer formation and enhance product selectivity. The choice of catalyst is critical; for example, using a catalytic system like Pd/C for carbonylation can help minimize the formation of isomers. Temperature control is another vital parameter, as lower temperatures during Friedel-Crafts reactions tend to reduce side reactions and improve selectivity. googleapis.com The selection of an appropriate solvent, such as dichloromethane, can also contribute to improved selectivity.

Chromatographic and Recrystallization Protocols for High-Purity Material

To achieve the high purity required for many applications, crude 4,4'-difluorobenzophenone must undergo rigorous purification. The most common and effective methods are column chromatography and recrystallization.

Recrystallization is a widely used technique for purifying the crude product. google.com Solvents such as methanol, ethanol (B145695), and cyclohexane (B81311) are effective for this purpose. google.comiucr.orgrsc.org For example, recrystallization from methanol can yield white crystalline 4,4'-difluorobenzophenone with a purity of 99.9%. patsnap.com

Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), are also employed for both analysis and purification. sielc.com Reverse-phase HPLC methods using a mobile phase of acetonitrile, water, and an acid like phosphoric or formic acid can effectively separate 4,4'-difluorobenzophenone from its impurities. sielc.comsielc.com These methods are scalable and can be adapted for preparative separation to isolate impurities. sielc.com

Parametric Studies on Reaction Conditions Impacting Purity and Yield

The purity and yield of 4,4'-difluorobenzophenone are highly dependent on various reaction parameters. Conducting parametric studies is essential for optimizing the synthesis process.

Key parameters that influence the outcome of the synthesis include:

Temperature: As mentioned, lower temperatures in Friedel-Crafts reactions generally favor the formation of the desired 4,4'-isomer and minimize side reactions. googleapis.com

Catalyst: The choice and amount of catalyst, such as aluminum trichloride, are crucial. google.com The catalyst concentration can affect both the reaction rate and the selectivity.

Solvent: The solvent can influence the solubility of reactants and intermediates, thereby affecting the reaction kinetics and product distribution.

Reaction Time: Optimizing the reaction time is necessary to ensure complete conversion of the starting materials while minimizing the formation of degradation products. google.com

A study on the synthesis via acylation of fluorine benzotrichloride with fluorobenzene demonstrated that a reaction time of 20 minutes for the acylation step, followed by a 5-hour hydrolysis, resulted in a high yield of 90-91% and a purity of 99.9% after recrystallization. patsnap.com

Considerations for Scalable Synthesis in Research and Development

The transition of 4,4'-Difluorobenzophenone synthesis from a laboratory setting to industrial-scale production necessitates careful consideration of several critical factors. Research and development efforts are focused on optimizing synthetic methodologies to ensure cost-effectiveness, high yield and purity, process safety, and environmental sustainability. Key considerations in the scalable synthesis of this important polymer precursor include the choice of synthetic route, reaction conditions, and purification methods.

Dominant Synthetic Methodologies

The primary route for the industrial production of 4,4'-Difluorobenzophenone is the Friedel-Crafts acylation . This classic organic reaction involves the acylation of an aromatic ring and has been adapted in several ways for this specific compound.

One common approach is the acylation of fluorobenzene with p-fluorobenzoyl chloride. wikipedia.org This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃). wikipedia.orggoogle.com While effective, a major drawback of using stoichiometric amounts of AlCl₃ is the generation of significant aluminum-containing waste, which presents disposal challenges. google.com

An alternative Friedel-Crafts based method involves the reaction of fluorobenzene with p-fluorobenzotrichloride, followed by hydrolysis. google.compatsnap.com This method is reported to have a simple process, high yield, and good selectivity. google.compatsnap.com

To circumvent the issues associated with traditional Lewis acid catalysts, greener alternatives have been explored. One such method uses organic sulfonic acids, like methanesulfonic acid, to catalyze the reaction between fluorobenzene and formaldehyde to produce 4,4'-difluorodiphenylmethane. google.com This intermediate is then oxidized, often with nitric acid, to yield 4,4'-Difluorobenzophenone. google.com This process offers the advantage of catalyst regeneration and avoids the formation of large quantities of inorganic salt by-products. google.com

The following table summarizes key aspects of different Friedel-Crafts methodologies for 4,4'-Difluorobenzophenone synthesis:

Table 1: Comparison of Friedel-Crafts Synthetic Routes for 4,4'-Difluorobenzophenone
Feature Acylation with p-fluorobenzoyl chloride Acylation with p-fluorobenzotrichloride Sulfonic Acid-Catalyzed Alkylation/Oxidation
Starting Materials Fluorobenzene, p-fluorobenzoyl chloride Fluorobenzene, p-fluorobenzotrichloride Fluorobenzene, Formaldehyde
Catalyst Aluminum chloride (AlCl₃) wikipedia.org Aluminum chloride (AlCl₃) google.com Organic sulfonic acids (e.g., methanesulfonic acid) google.com
Key Steps Acylation wikipedia.org Acylation followed by hydrolysis google.compatsnap.com Alkylation followed by oxidation google.com
Advantages High yield and purity reported patsnap.com Simple process, high yield, good selectivity google.compatsnap.com Greener profile, catalyst can be regenerated google.com

| Scalability Challenges | AlCl₃ waste generation and disposal google.com | Isomer formation requiring purification | Two-step process, handling of nitric acid google.com |

Research Findings and Process Optimization

Detailed research has been conducted to optimize the reaction conditions for the scalable synthesis of 4,4'-Difluorobenzophenone to maximize yield and purity. For instance, in the acylation of fluorobenzene with p-fluorobenzotrichloride catalyzed by AlCl₃, a yield of up to 91% with a purity of 99.9% has been reported after recrystallization from methanol. google.com The reaction is typically initiated at low temperatures (0-5°C) before proceeding for several hours. patsnap.com

A significant challenge in the scale-up of Friedel-Crafts reactions is the formation of isomers, such as 2,4'-difluorobenzophenone. The presence of these isomers necessitates robust purification methods like fractional crystallization or column chromatography to achieve the high purity required for polymerization applications.

The two-step process involving the oxidation of 4,4'-difluorodiphenylmethane (DFDPM) has also been a subject of optimization. The initial reaction of fluorobenzene with formaldehyde yields a mixture of DFDPM isomers. google.com The subsequent oxidation with nitric acid at elevated temperatures (65°C to 100°C) followed by recrystallization allows for the isolation of isomerically pure 4,4'-Difluorobenzophenone. google.com

The table below presents exemplary data from research findings on the synthesis of 4,4'-Difluorobenzophenone.

Table 2: Exemplary Research Data on 4,4'-Difluorobenzophenone Synthesis

Method Key Reactants Catalyst/Reagents Temperature Yield Purity Source
Friedel-Crafts Acylation & Hydrolysis p-fluorobenzotrichloride, Fluorobenzene Anhydrous AlCl₃, Water 0-5°C (acylation), Azeotropic temp. (hydrolysis) 91% 99.9% google.com
Friedel-Crafts Alkylation & Oxidation Fluorobenzene, Formaldehyde Organic sulfonic acid, Nitric acid 0-25°C (alkylation), 65-100°C (oxidation) Not explicitly stated Isomerically pure after recrystallization google.com

Alternative Synthetic Approaches

While Friedel-Crafts reactions are prevalent, other synthetic strategies are also considered in research and development, though they may not be as common for large-scale production. These include:

Grignard Reactions: This method can be used to synthesize benzhydrol derivatives, which can then be oxidized to benzophenones. For example, phenylmagnesium bromide can react with 4,4′-difluorobenzophenone to yield bis(4-fluorophenyl)methanol. While this demonstrates the reactivity of the ketone, the reverse process, starting from a Grignard reagent and a suitable electrophile to form the ketone, is a fundamental synthetic route.

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. mdpi.com It could theoretically be employed to synthesize 4,4'-Difluorobenzophenone, for example, by coupling a 4-fluorophenylboronic acid derivative with a 4-fluorobenzoyl derivative. google.comgoogleapis.com However, the cost and sensitivity of palladium catalysts can be a consideration for large-scale industrial processes. researchgate.net

The selection of a synthetic route for industrial-scale production of 4,4'-Difluorobenzophenone ultimately involves a trade-off between raw material cost, process efficiency, capital expenditure for equipment, and environmental impact. google.comiris-biotech.de Continuous and batch reactor systems are both employed to ensure consistent product quality and yield.

Reaction Mechanisms and Detailed Mechanistic Studies of 4,4 Difluorobenzophenone

Comprehensive Analysis of Carbonyl Group Transformations

While the SNAr reactivity of the fluoro-aromatic rings is its most exploited feature, the central carbonyl group can also undergo a range of chemical transformations, including oxidation and reduction.

The carbonyl group of 4,4'-Difluorobenzophenone (B49673) is relatively stable to oxidation. However, under specific conditions, it can be derivatized. While direct oxidation to carboxylic acid analogs by cleaving the adjacent carbon-carbon bond is a challenging transformation requiring harsh conditions, related oxidative processes are found in its synthesis. For instance, a common synthetic route to 4,4'-Difluorobenzophenone involves the oxidation of a 4,4'-difluorodiphenylmethane intermediate, where a methylene (B1212753) bridge is converted to the target carbonyl group using oxidants like nitric acid or air. google.comgoogle.comgoogle.com

Transformations of the ketone itself, such as a Baeyer-Villiger oxidation, would convert the ketone into an ester, representing a form of oxidative derivatization. However, the most commonly cited oxidative reactions in the literature relate to the synthesis of the compound rather than its subsequent transformation. smolecule.com

The carbonyl group of 4,4'-Difluorobenzophenone is readily reduced to a secondary alcohol, forming Bis(4-fluorophenyl)methanol (also known as 4,4'-difluorobenzhydrol). This transformation can be achieved using common reducing agents.

A standard laboratory procedure involves the use of sodium borohydride (B1222165) (NaBH₄) in a solvent like methanol (B129727) at ambient temperature. The reaction is typically worked up by acidification. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used. Catalytic hydrogenation methods, including transfer hydrogenation using ruthenium complexes in the presence of a hydrogen donor like 2-propanol, are also effective and can be highly efficient. nih.govacs.org For example, a ruthenium complex was shown to react with 4,4'-difluorobenzophenone to afford the corresponding alkoxide, which upon protonation yields the alcohol derivative in high yield. nih.gov

Reagent(s)SolventTemperatureProductYieldReference(s)
Sodium Borohydride (NaBH₄)MethanolAmbientBis(4-fluorophenyl)methanol91%
Lithium Isobutoxide / DimethylamineDimethylamine60°C (reflux)Bis(4-fluorophenyl)methanol89% echemi.com
Ruthenium Catalyst / NaOiPr2-Propanol/C₆D₆25°C[Ru(OCH(4-C₆H₄F)₂)(CNN)(dppb)]90% nih.gov

Catalytic Hydrosilylation of the Ketone Moiety and Associated Mechanisms

The catalytic hydrosilylation of the ketone group in 4,4'-difluorobenzophenone is a significant transformation, converting the carbonyl into a silyl (B83357) ether, which can then be hydrolyzed to the corresponding secondary alcohol. This reaction is often facilitated by transition metal catalysts, with iron-based systems being a notable area of research due to iron's abundance and low toxicity. researchgate.netresearchgate.net

One studied mechanism involves an iron(0) pincer complex, which acts as a precatalyst. rsc.org The catalytic cycle is initiated by the oxidative addition of a hydrosilane to the iron(0) center, forming an iron(II) catalyst. rsc.org A key finding in this system is that the hydrosilylation does not occur directly at the metal center. Instead, the silyl ligand attached to the iron(II) atom functions as a Lewis acid, activating the carbonyl group of the 4,4'-difluorobenzophenone. This peripheral mechanism involves the transfer of a hydride from a second silane (B1218182) molecule to the activated carbonyl, with the entire process occurring on the periphery of the transition metal complex. rsc.org

The efficiency and selectivity of the hydrosilylation can be influenced by the nature of the catalyst and the silane used. For instance, cobalt complexes with PNP-type pincer ligands have also been shown to effectively catalyze the hydrosilylation of a variety of ketones, including those with electron-withdrawing substituents like 4,4'-difluorobenzophenone. researchgate.net Furthermore, the reaction rate of the hydrosilylation of 4,4'-difluorobenzophenone has been shown to be reversibly modulated by employing a redox-active N-heterocyclic carbene (NHC) architecture in the catalyst system. researchgate.netomicsdi.org

Recent research has also explored the use of silica-immobilized cyclic carbonates as organocatalysts for hydrosilylation. nii.ac.jp In this system, it is proposed that the carbonate and surface silanols work in concert to activate the silane and the ketone, respectively, facilitating an efficient hydride transfer. nii.ac.jp

Table 1: Catalyst Systems in the Hydrosilylation of 4,4'-Difluorobenzophenone

Catalyst TypeProposed MechanismKey Features
Iron(0) Pincer ComplexPeripheral mechanism involving Lewis acid activation by the silyl ligand. rsc.orgThe iron complex acts as a precatalyst, converting to an active iron(II) species. rsc.org
Cobalt PNP Pincer ComplexDirect involvement of the metal center in the catalytic cycle. researchgate.netEffective for a broad range of ketones, including those with electron-withdrawing groups. researchgate.net
Redox-Active NHC ComplexReversible modulation of the reaction rate through redox switching. researchgate.netomicsdi.orgAllows for in-situ control of the catalytic activity. researchgate.net
Silica-Immobilized Cyclic CarbonateConcerted activation by the carbonate (of the silane) and surface silanols (of the ketone). nii.ac.jpA heterogeneous organocatalyst system. nii.ac.jp

Other Significant Chemical Transformations and Derivatizations

The fluorine atoms on the aromatic rings of 4,4'-difluorobenzophenone are activated towards nucleophilic aromatic substitution (SNAr) reactions. smolecule.com This reactivity is a cornerstone of its use as a monomer in the synthesis of high-performance polymers like poly(aryl ether ketone) (PAEK). The electron-withdrawing effect of the ketone group enhances the electrophilicity of the carbon atoms attached to the fluorine atoms, making them susceptible to attack by nucleophiles.

A common and synthetically important reaction is the displacement of the fluoride (B91410) ions by phenoxides. For example, in the synthesis of PEEK, 4,4'-difluorobenzophenone is reacted with the bisphenolate of hydroquinone (B1673460). The SNAr reaction proceeds via a Meisenheimer-like intermediate, where the nucleophile adds to the aromatic ring, followed by the elimination of the fluoride ion to restore aromaticity. This process is typically carried out at elevated temperatures in a high-boiling aprotic polar solvent.

The fluorine atoms can also be substituted by other nucleophiles. For instance, C-N bond formation can be achieved through SNAr reactions with nitrogen-containing nucleophiles. metu.edu.tr The use of a highly ionic cesium salt in an aprotic solvent has been shown to favor N-substitution with high chemical yields. metu.edu.tr

N-Arylation Reactions with Nitrogen-Containing Heterocycles

The electron-withdrawing nature of the fluorine atoms and the carbonyl group in 4,4'-difluorobenzophenone makes its aryl rings susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is exploited in catalyst-free N-arylation reactions with nitrogen-containing heterocycles, such as indole (B1671886). rsc.org In these reactions, one of the fluorine atoms on the benzophenone (B1666685) structure is displaced by the nitrogen atom of the heterocycle.

The mechanism involves the formation of a negatively charged indole nucleophile, typically generated by a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). rsc.org This nucleophile then attacks one of the carbon atoms bearing a fluorine atom on the 4,4'-difluorobenzophenone molecule. This process is a classic nucleophilic aromatic substitution. rsc.org

Detailed studies have optimized the conditions for this reaction, investigating the effects of solvent, base, and temperature. High temperatures are generally required to achieve significant yields. rsc.org Solvents like N-Methyl-2-pyrrolidone (NMP) have proven to be highly effective. rsc.org The choice of base is also critical, with potassium carbonate and cesium carbonate showing the most effectiveness in forming the indole nucleophile. rsc.org

The following table summarizes the results from a screening of reaction conditions for the N-arylation of indole with 4,4'-difluorobenzophenone. rsc.org

Table 1: Screening of Reaction Conditions for N-Arylation of Indole with 4,4'-Difluorobenzophenone

Entry Solvent Temperature (°C) Base Yield (%)
1 NMP 100 K₂CO₃ <5
2 NMP 120 K₂CO₃ <8
3 NMP 140 K₂CO₃ 55
4 NMP 160 K₂CO₃ 91
5 DMF 160 K₂CO₃ 85
6 DMAc 160 K₂CO₃ 88
7 Sulfolane 160 K₂CO₃ 82
8 NMP 160 Cs₂CO₃ 92
9 NMP 160 Na₂CO₃ 75

Data sourced from RSC Advances. rsc.org

Reductive Coupling Pathways to Tetraaryl Olefins

A novel strategy for the reductive coupling of diaryl ketones, including 4,4'-difluorobenzophenone, to form tetra-substituted olefins has been developed, presenting an alternative to the classic McMurry reaction. rsc.org This pathway proceeds via a [2+2] cycloaddition of an intermediary phosphaalkene. rsc.orgresearchgate.net

The mechanism is initiated by converting the ketone to a P-TMS-phosphaalkene using a reagent like lithium bis(trimethylsilyl)phosphide (LiP(TMS)₂). rsc.org This intermediate then undergoes a head-to-head [2+2] cycloaddition dimerization to form a 1,2-diphosphetane. researchgate.net The final step involves the removal of the P-trimethylsilyl groups, which causes the 1,2-diphosphetane ring to collapse, releasing the tetraaryl-substituted alkene. researchgate.net This method is notable for its mild reaction conditions and tolerance for functional groups that are incompatible with the radical-based McMurry coupling. rsc.org

The reaction progress can be monitored using ³¹P and ¹⁹F NMR spectroscopy. For the reaction of 4,4'-difluorobenzophenone, the consumption of the lithium phosphide (B1233454) starting material and the appearance of new signals corresponding to the phosphaalkene and its dimer can be tracked. rsc.orgresearchgate.net

Table 2: NMR Spectroscopic Monitoring of Reductive Coupling of 4,4'-Difluorobenzophenone

Time (minutes) Reactant/Intermediate ³¹P Chemical Shift (δ, ppm) ¹⁹F Chemical Shift (δ, ppm) Relative Abundance
0 LiP(TMS)₂ -303.8 - Starting Material
0 4,4'-Difluorobenzophenone - -106.9 Starting Material
10 LiP(TMS)₂ Consumed - Consumed
10 Phosphaalkene +291.8 - Intermediate
10 Dimer (1,2-diphosphetane) -50.6 - Intermediate
10 4,4'-Difluorobenzophenone - -106.9 ~10% remaining
60 Phosphaalkene +291.8 - 23%

Data interpreted from Chemical Science and ResearchGate. rsc.orgresearchgate.net

The resulting 1,2-diphosphetane has a non-planar P₂C₂ cyclic core. rsc.org The final alkene product, in this case, would be tetrakis(4-fluorophenyl)ethylene. This pathway provides high yields, reaching up to 85% for the formation of the tetraaryl alkene from benzophenone. researchgate.net

Friedel-Crafts Acylations and Nucleophilic Additions in Complex Organic Synthesis

While 4,4'-difluorobenzophenone is itself commonly synthesized via a Friedel-Crafts acylation of fluorobenzene (B45895) with 4-fluorobenzoyl chloride using a Lewis acid catalyst like aluminum chloride (AlCl₃), its own reactivity is central to further complex organic syntheses. wikipedia.orggoogle.comgoogleapis.com The compound serves as a key building block, particularly in reactions involving nucleophilic substitution or addition. acs.org

In a notable example of complex synthesis, 4,4'-difluorobenzophenone is used as an activated difluoro monomer. It can react with carbanions derived from bis(α-aminonitrile)s in a nucleophilic substitution reaction. acs.org For instance, the reaction of 4,4'-difluorobenzophenone with the carbanion of p-fluorobenzalaminonitrile, generated using sodium hydride (NaH) in dimethylformamide (DMF), yields a complex difluorotriketone monomer after hydrolysis. acs.org

The reaction proceeds as follows:

A strong base (NaH) deprotonates the α-carbon of the p-fluorobenzalaminonitrile, creating a potent nucleophilic carbanion.

This carbanion attacks the electron-deficient aromatic ring of 4,4'-difluorobenzophenone, displacing one of the fluorine atoms in a nucleophilic aromatic substitution (SNAr) mechanism.

The reaction is performed twice, with two equivalents of the aminonitrile anion reacting with one equivalent of 4,4'-difluorobenzophenone to produce a symmetrical molecule.

Subsequent acid hydrolysis converts the aminonitrile groups into ketone functionalities, yielding the final complex monomer, 4,4'-bis(p-fluorobenzoyl)benzophenone. acs.org

This type of reaction demonstrates the utility of 4,4'-difluorobenzophenone as a core structure for building larger, functionalized molecules, which can then be used in the synthesis of high-performance polymers like poly(arylene ether ketone)s (PAEKs). acs.org

Table 3: Compounds Mentioned in this Article

Compound Name
4,4'-Difluorobenzophenone
4-Fluorobenzoyl chloride
4,4'-bis(p-fluorobenzoyl)benzophenone
Aluminum chloride
Cesium carbonate
Dimethylformamide (DMF)
Fluorobenzene
Indole
Lithium bis(trimethylsilyl)phosphide
N-Methyl-2-pyrrolidone (NMP)
p-Fluorobenzalaminonitrile
Poly(arylene ether ketone)s (PAEKs)
Potassium carbonate
Sodium hydride
Sulfolane
t-BuOK (Potassium tert-butoxide)

Polymer Science and Advanced Materials Applications of 4,4 Difluorobenzophenone

Polyether Ether Ketone (PEEK) Synthesis and Structural Engineering

Polyether Ether Ketone (PEEK), a high-performance semi-crystalline thermoplastic, is renowned for its exceptional thermal stability, chemical resistance, and robust mechanical properties. jlu.edu.cnresearchgate.net The synthesis of this polymer relies heavily on the specific chemical architecture of its constituent monomers, with 4,4'-Difluorobenzophenone (B49673) playing a central role in the formation of the PEEK backbone. google.compeekchina.com

4,4'-Difluorobenzophenone, an aromatic ketone with the formula (FC₆H₄)₂CO, serves as a critical electrophilic monomer in the production of PEEK. google.com Its molecular structure is key to the step-growth polymerization process that yields the characteristic poly(aryl ether ketone) backbone. peekchina.com The fluorine atoms on the benzophenone (B1666685) core are highly electronegative, making the adjacent carbon atoms susceptible to nucleophilic attack. This reactivity is the cornerstone of PEEK synthesis, allowing for the formation of the ether linkages that define the polymer's structure. The rigid aromatic rings within the 4,4'-Difluorobenzophenone molecule are directly incorporated into the polymer chain, contributing significantly to the final material's high thermal stability and mechanical strength. researchgate.net

The polymerization process typically involves the reaction of 4,4'-Difluorobenzophenone with the disodium (B8443419) or dipotassium (B57713) salt of hydroquinone (B1673460) (a bisphenol salt). peekchina.comnih.gov In this polycondensation reaction, the bisphenolate acts as the nucleophile, displacing the fluoride (B91410) ions on the 4,4'-Difluorobenzophenone monomer to form the repeating ether-ether-ketone linkages of the PEEK polymer. peekchina.com

The synthesis of high-molecular-weight PEEK is achieved through a nucleophilic aromatic substitution (SɴAr) polymerization. core.ac.uk This process involves the reaction of an activated aromatic dihalide (4,4'-Difluorobenzophenone) with an aromatic diol salt (bisphenolate). The reaction is typically carried out in a high-boiling polar aprotic solvent, such as diphenyl sulfone, at elevated temperatures, often approaching 320°C. peekchina.comcore.ac.uk

The optimization of this polymerization hinges on several factors:

Base Selection: A weak base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), is used to generate the reactive bisphenolate salt in situ from the hydroquinone. peekchina.comcore.ac.uk The choice of base is critical to prevent side reactions. core.ac.uk

Solvent Choice: The solvent must be stable at high temperatures and capable of dissolving both the monomers and the growing polymer chain. Diphenyl sulfone is a common choice. core.ac.uk Early attempts using solvents like DMSO were less successful as they did not yield high molecular weight polymers due to premature crystallization and insolubility. core.ac.uk

Temperature Control: The reaction temperature must be carefully controlled near the melting point of the resulting polymer to maintain solubility and facilitate the growth of long polymer chains. core.ac.uk

The SɴAr mechanism proceeds via the attack of the phenoxide nucleophile on the carbon atom of the C-F bond, which is activated by the electron-withdrawing ketone group. The fluoride ion is an excellent leaving group, which drives the reaction forward to form the stable aryl ether bond. core.ac.uk

The final properties of PEEK are highly dependent on the purity of the 4,4'-Difluorobenzophenone monomer and the precise control of the monomer stoichiometry during polymerization.

Monomer Purity: The presence of impurities in the 4,4'-Difluorobenzophenone can have a significant impact on the polymerization process and the final polymer architecture. For instance, positional isomers, such as 2,4'-difluorobenzophenone, can act as chain terminators or introduce kinks in the polymer backbone, which can decrease the molecular weight and disrupt the crystalline structure of the polymer. google.comgoogle.com Other impurities, like oxidizing species or nitro compounds, even at trace concentrations, can unexpectedly affect the color, molecular weight distribution, and melt properties of the final PEEK polymer. google.com Therefore, starting with a highly pure 4,4'-Difluorobenzophenone monomer, often with a purity exceeding 99.7%, is essential for producing PEEK with consistent and desirable properties. google.com

Reaction Stoichiometry: As with any step-growth polymerization, achieving a high molecular weight requires a precise 1:1 stoichiometric balance between the nucleophilic (hydroquinone) and electrophilic (4,4'-Difluorobenzophenone) monomers. Any deviation from this ratio will limit the degree of polymerization and result in a lower molecular weight polymer. In practice, a slight excess of the more stable or less volatile monomer, often the 4,4'-Difluorobenzophenone, can be used. This slight stoichiometric imbalance is a method to control the final molecular weight of the polymer, as the excess monomer effectively acts as an end-capping agent, terminating chain growth. google.com

The molecular weight and crystallinity of PEEK are critical parameters that dictate its performance. These can be tailored through careful control of the polymerization process and subsequent thermal processing.

Molecular Weight Control:

Stoichiometric Imbalance: As mentioned, intentionally creating a slight off-balance in the monomer ratio is a primary method for controlling molecular weight. google.com

End-Capping Agents: The introduction of monofunctional reagents can terminate the polymerization reaction at a desired chain length, providing another lever for molecular weight control.

Reaction Time and Temperature: The duration and temperature of the polymerization reaction influence the extent of monomer conversion and, consequently, the final molecular weight.

Crystallinity Control: The degree of crystallinity in PEEK, typically in the range of 30-35% for industrial grades, is crucial for its mechanical properties and chemical resistance. researchgate.netspectrumplastics.com

Molecular Weight: The molecular weight of the PEEK resin itself influences its crystallization behavior. Lower molecular weight grades tend to have higher chain mobility, allowing them to crystallize more readily and at higher temperatures. nd.edulbl.gov Conversely, higher molecular weight PEEK exhibits a decreased rate of crystallization. lbl.gov

Thermal History: The cooling rate from the melt is a dominant factor in determining the final crystallinity. Slow cooling allows more time for the polymer chains to organize into crystalline lamellae, resulting in a higher degree of crystallinity. acs.org Rapid quenching can "freeze" the polymer in a largely amorphous state. spectrumplastics.com

Annealing: Post-processing annealing, which involves holding the material at a temperature between its glass transition temperature (Tg, ~143°C) and melting temperature (Tm, ~343°C), can be used to increase the degree of crystallinity in a controlled manner. spectrumplastics.com

PropertyTypical ValueInfluence on Performance
Glass Transition Temp (Tg)~143 °CDefines the upper temperature limit for structural applications in the amorphous state.
Melting Temperature (Tm)~343 °CDetermines the processing temperature and the maximum service temperature in the crystalline state.
Degree of Crystallinity30 - 40%Higher crystallinity enhances mechanical strength, stiffness, and chemical resistance. spectrumplastics.com

Note: The data in this table is interactive and represents typical values for standard PEEK grades.

The exceptional properties of PEEK are a direct consequence of its molecular structure, which is built from monomers like 4,4'-Difluorobenzophenone. The polymer backbone consists of a sequence of rigid aromatic rings (phenylene), semi-flexible ether linkages, and electron-withdrawing ketone groups.

Thermal Stability: The high proportion of strong, stable aromatic rings and ether linkages in the polymer backbone requires a large amount of energy to excite or break, leading to PEEK's high melting point (~343°C) and excellent thermal stability. jlu.edu.cn

Mechanical Properties: The rigid aromatic structure imparts high strength and stiffness to the material. At the same time, the ether linkages provide a degree of flexibility, allowing for chain rotation and contributing to the polymer's toughness and ductility. nd.edu The semi-crystalline nature, with strong intermolecular forces in the crystalline regions, further enhances its mechanical robustness. jlu.edu.cn

Development of Advanced Copolymers and Modified Poly(aryl ether ketone)s (PAEKs)

The fundamental synthesis route for PEEK using 4,4'-Difluorobenzophenone can be adapted to create a wide range of advanced copolymers and modified poly(aryl ether ketone)s (PAEKs) with tailored properties. By introducing different comonomers alongside or in place of the standard monomers, researchers can fine-tune characteristics such as solubility, processability, glass transition temperature, and crystallinity.

For example, copolymerizing 4,4'-Difluorobenzophenone and hydroquinone with other monomers has led to novel materials. The inclusion of isomeric forms of difluorobenzophenone, such as 3,5-difluorobenzophenone (B68835) or 2,4-difluorobenzophenone (B1332400), results in PEEK analogues with altered chain geometry. ohiolink.eduwright.edu This disruption of the polymer chain's regularity can decrease crystallinity and significantly improve solubility in common organic solvents, although it may also lower the material's thermal transition temperatures. ohiolink.eduwright.edu

Similarly, introducing different bisphenol comonomers, such as 4,4'-diphenol or 2,2'-biphenol, can modify the polymer backbone's flexibility and thermal properties. jlu.edu.cngoogle.com Copolymers prepared by reacting 4,4'-Difluorobenzophenone with a mixture of hydroquinone and other functionalized diols, like (4-(40-trifluoromethyl)phenoxyphenyl)hydroquinone, have been shown to decrease crystallinity and dielectric constant while improving solubility. tandfonline.com Another strategy involves using different activated dihalide monomers, such as 1,4-bis(4-fluorobenzoyl) naphthalene (B1677914), in conjunction with 4,4'-Difluorobenzophenone to incorporate naphthalene moieties into the PAEK backbone, which can increase the glass transition temperature. tandfonline.com

These strategies demonstrate the versatility of 4,4'-Difluorobenzophenone as a foundational building block, enabling the creation of a diverse family of PAEK copolymers with a spectrum of properties designed for specific high-performance applications.

Comonomer(s) with 4,4'-DFBP & HQResulting PolymerKey Property Modification
3,5-DifluorobenzophenonePEEK AnalogueIncreased solubility, reduced crystallinity. researchgate.net
2,4-DifluorobenzophenonePEEK AnalogueAmorphous structure, enhanced solubility. wright.edu
4,4'-DiphenolDPEEK TerpolymerHigher glass transition temperature than PEEK. jlu.edu.cn
1,4-Bis(4-fluorobenzoyl) naphthalenePAEK CopolymerIncreased Tg, decreased crystallinity, improved solubility. tandfonline.com
(4-(40-CF₃)phenoxyphenyl)hydroquinoneFluorinated PAEKDecreased crystallinity, lower dielectric constant, improved solubility. tandfonline.com
2,2'-BiphenolPEEK-PEoDEK CopolymerReduced melting point, good mechanical and dielectric properties. google.com

Note: The data in this table is interactive. 4,4'-DFBP stands for 4,4'-Difluorobenzophenone and HQ for Hydroquinone.

Design and Synthesis of Novel Copolymers with Tuned Properties

The synthesis of novel copolymers utilizing 4,4'-Difluorobenzophenone is a key strategy for developing advanced materials with tailored properties. This compound serves as a crucial precursor in the production of high-performance polymers, most notably polyetheretherketone (PEEK), a semi-crystalline thermoplastic recognized for its exceptional mechanical and thermal characteristics. nbinno.com The primary application of 4,4'-Difluorobenzophenone is as a monomer in the synthesis of PEEK and other poly(aryl ether ketone) (PAEK) copolymers. nbinno.comwright.edu These polymers are valued in demanding sectors such as aerospace, automotive, and medical industries due to their resistance to high temperatures and chemicals. nbinno.com

The synthesis process generally involves a nucleophilic aromatic substitution reaction. google.com In this process, 4,4'-Difluorobenzophenone reacts with the sodium salts of dihydroxy compounds, such as 1,4-benzenediol (hydroquinone), to form the polymer backbone. nbinno.comgoogle.com The fluorine atoms on the benzophenone ring act as leaving groups during this polycondensation reaction. google.com

Researchers have explored the use of 4,4'-Difluorobenzophenone in creating a variety of copolymers to enhance specific properties like solubility, processability, and thermal stability. nbinno.comwright.edu For instance, by incorporating different dihydroxy comonomers or by using a mixture of difluorobenzophenone isomers, the resulting copolymer's properties can be precisely controlled. wright.eduwright.edu This approach allows for the development of materials with a wide range of characteristics, from highly crystalline to amorphous, catering to specific application needs. wright.edu

Recent studies have focused on creating novel poly(aryl ether ketone) copolymers with high thermal stability, making them suitable for high-performance applications. nbinno.com The purity of 4,4'-Difluorobenzophenone is a critical factor in these syntheses, as impurities can adversely affect the polymerization process and the final properties of the polymer. nbinno.com

Strategies for Introducing Chain Irregularity and Modifying Polymer Crystallization Kinetics

Introducing controlled irregularities into the polymer chain is a sophisticated strategy to modify the crystallization kinetics and, consequently, the physical properties of poly(aryl ether ketones) (PAEKs). One effective method to achieve this is through the incorporation of geometric isomers of 4,4'-Difluorobenzophenone during polymerization. By using a comonomer like 3,5-difluorobenzophenone, which is an isomer of the traditional 4,4'-difluorobenzophenone, researchers can create "m-PEEK" polymers with the same chemical composition as conventional PEEK but with a disrupted chain regularity. researchgate.net

This structural modification has a profound impact on the polymer's thermal and solubility characteristics. For example, at higher ratios of 4,4'-difluorobenzophenone to 3,5-difluorobenzophenone (e.g., 90:10, 85:15, and 80:20), the resulting materials are semi-crystalline and exhibit limited solubility in solvents like N-methyl-pyrrolidinone (NMP). researchgate.net However, as the proportion of the 3,5-isomer increases (e.g., 75:25 and 50:50), the resulting PEEK derivatives become completely amorphous and readily soluble in NMP. researchgate.net This demonstrates that the degree of crystallinity can be tailored by adjusting the monomer ratio. wright.edu

The introduction of chain irregularity also influences the crystallization kinetics. The disruption of the regular polymer chain structure can hinder the packing of polymer chains, leading to a lower degree of crystallinity or even completely amorphous materials. wright.edu This change in crystallinity directly affects the material's mechanical properties, solvent resistance, and processing characteristics. For instance, amorphous polymers are generally more soluble and easier to process than their semi-crystalline counterparts. wright.eduresearchgate.net

The following table summarizes the effect of incorporating 3,5-difluorobenzophenone on the properties of PEEK analogues:

Ratio of 4,4'-Difluorobenzophenone to 3,5-DifluorobenzophenoneCrystallinitySolubility in NMP
90:10Semi-crystallineVery limited
85:15Semi-crystallineVery limited
80:20Semi-crystallineVery limited
75:25AmorphousSoluble
50:50AmorphousSoluble

Ternary Copolymerization Approaches for Diverse Poly(aryl ether ketone) Structures

Ternary copolymerization is a versatile method for creating a diverse range of poly(aryl ether ketone) (PAEK) structures with tailored properties. This approach involves the polycondensation of three or more monomers, allowing for precise control over the final polymer's characteristics. In the context of 4,4'-Difluorobenzophenone, ternary copolymerization has been employed to synthesize novel PAEKs with enhanced thermal stability, solubility, and other desirable features.

One example of this approach is the synthesis of a novel copolymerized poly(aryl ether ketone) (PBCD) containing a nitrogenous heterocyclic polyaromatic ether structure. nih.gov This was achieved through the ternary copolymerization of 2-(4-chlorophenyl)-2,3-dihydrophthalazine-1,4-dione (CDD), 4,4'-Difluorobenzophenone (DFBP), and bisphenol fluorene (B118485) (BHPF). nih.gov The resulting PBCD terpolymer exhibited a high weight-average molecular weight of 169.894 × 10³ kg/mol and a yield of 88.1%. nih.gov Thermogravimetric analysis (TGA) revealed excellent thermal stability, with a 5% weight loss temperature exceeding 500 °C under a nitrogen atmosphere. nih.gov This high thermal stability is a direct result of the incorporation of the rigid heterocyclic and fluorenyl structures into the polymer backbone.

Another study focused on the copolycondensation of hydroquinone, 4,4'-diphenol, and 4,4'-Difluorobenzophenone to prepare a series of terpolymers (DPEEKs). jlu.edu.cn These reactions were carried out at high temperatures (320-350℃) in diphenylsulphone as a solvent. jlu.edu.cn The resulting DPEEKs demonstrated higher glass transition temperatures (Tg) than conventional PEEK, indicating improved high-temperature performance. jlu.edu.cn The mechanical properties of these terpolymers were found to be comparable to those of PEEK. jlu.edu.cn

The following table presents data on the molecular weight and yield of a ternary copolymerized poly(aryl ether ketone):

PolymerNumber-Average Molecular Weight (Mn) (× 10³ kg/mol )Weight-Average Molecular Weight (Mw) (× 10³ kg/mol )Molecular Weight Distribution (Mw/Mn)Yield (%)
PBCD72.793169.8942.33488.1

Synthesis of Soluble Aromatic Polyetheretherketones through Monomer Modification

A significant challenge associated with high-performance aromatic polyetheretherketones (PEEK) is their limited solubility in common organic solvents, which complicates their processing. wright.edusysrevpharm.org A primary strategy to overcome this limitation is the modification of the polymer structure by incorporating monomers that disrupt the chain regularity and crystallinity.

One approach involves replacing a portion of the standard 4,4'-Difluorobenzophenone with its isomers, such as 3,5-difluorobenzophenone or 2,4-difluorobenzophenone, during the polycondensation reaction with hydroquinone. wright.eduohiolink.edu The introduction of these isomers leads to "kinks" in the polymer chain, which hinders the efficient packing of the chains and reduces crystallinity. As the percentage of the isomeric difluorobenzophenone increases, the solubility of the resulting copolymers in common organic solvents also increases. wright.eduohiolink.edu For instance, homopolymers made with 3,5-difluorobenzophenone or 2,4-difluorobenzophenone are soluble in many common organic solvents, whereas the solubility of the copolymers decreases as the proportion of 4,4'-Difluorobenzophenone is raised. wright.eduohiolink.edu

Another strategy to enhance solubility is to synthesize oligo ketones of varying lengths from monomers like 4,4'-dichlorobenzophenone (B107185) and a bisphenol, which are then used in a subsequent acceptor-catalytic polycondensation. sysrevpharm.org This method allows for the creation of polyetheretherketones that are soluble in solvents such as dichloroethane, chloroform, and tetrachloroethane. sysrevpharm.org The molecular weights of these soluble polymers typically range from 40,000 to 50,000 g/mol . sysrevpharm.org

The table below illustrates the effect of copolymer composition on the solubility of PEEK analogues:

Copolymer Composition (% 4,4'-DFBP)Solubility in Common Organic Solvents
Decreasing percentageIncreasing solubility

Reactivity Ratio Controlled Polycondensation as a Route to Functionalized Poly(arylene ether)s

Reactivity ratio controlled polycondensation is a sophisticated synthetic strategy that allows for the precise placement of functional groups along a polymer backbone. This technique is particularly useful for creating functionalized poly(arylene ether)s with tailored properties. By carefully selecting comonomers with different reactivities, it is possible to control the sequence of monomer incorporation and thus the final polymer architecture.

This approach has been successfully applied to the synthesis of functionalized poly(ether ether ketone) analogs. For example, by controlling the reactivity ratios of the monomers, researchers can introduce specific functionalities into the PEEK structure. This method provides a powerful tool for designing advanced materials with customized chemical and physical properties for a wide range of applications.

Preparation of Vinyl-Terminated and Silicon-Containing Polyketones

The functionalization of polyketone backbones, particularly with reactive end groups, opens up possibilities for further chemical modifications and the creation of advanced materials with unique properties. One such approach involves the preparation of vinyl-terminated polyketones, which can serve as precursors for a variety of subsequent reactions, including the introduction of silicon-containing moieties.

The synthesis of vinyl-terminated polyketones can be achieved through a multi-step process. Initially, a 4-fluorobenzoylphenyl ketone-terminated polymer is prepared by reacting an excess of 4,4'-Difluorobenzophenone with a bisphenol, such as bisphenol A, in the presence of potassium carbonate in N,N-dimethylacetamide at 160 °C. researchgate.net The resulting polymer is then reacted with 4-hydroxystyrene to introduce vinyl end groups. researchgate.net

These vinyl-terminated polyketones can be further modified to create silicon-containing polymers through hydrosilation. researchgate.net This reaction involves the addition of H-functional silanes or siloxanes across the vinyl double bonds, typically catalyzed by a rhodium complex. researchgate.net The resulting silicon-containing polyketones exhibit modified thermal and mechanical properties compared to their non-siliconated precursors. For instance, the introduction of silicon can lead to lower glass transition temperatures and enhanced thermal oxidative stability. researchgate.net

Comparative Studies of PEEK Analogues Utilizing Isomeric Difluorobenzophenones

Comparative studies of poly(ether ether ketone) (PEEK) analogues synthesized using isomeric difluorobenzophenones provide valuable insights into the structure-property relationships of these high-performance polymers. By replacing the conventional 4,4'-Difluorobenzophenone with its isomers, such as 3,5-difluorobenzophenone or 2,4-difluorobenzophenone, researchers can systematically alter the polymer's architecture and observe the resulting changes in its thermal, mechanical, and solubility characteristics. wright.eduohiolink.edu

When 3,5-difluorobenzophenone is used as a comonomer with 4,4'-Difluorobenzophenone and hydroquinone, the resulting PEEK analogues exhibit a range of properties depending on the monomer ratio. wright.eduohiolink.edu These polymers have been characterized by various analytical techniques, including NMR spectroscopy, size exclusion chromatography, thermogravimetric analysis (TGA), and differential scanning calorimetry (DSC). wright.eduohiolink.edu The weight-averaged molecular weights (Mw) of these polymers have been found to be between 7,500 and 83,000 Da, with dispersity values (Ð) ranging from 2.5 to 2.9. wright.eduohiolink.edu

Thermal analysis reveals that the 5% weight loss temperatures (Td 5%) for the 3,5-difluorobenzophenone-containing polymers are between 330 and 500°C. wright.eduohiolink.edu The glass transition temperatures (Tg) for these systems are in the range of 86 to 129°C. wright.eduohiolink.edu The homopolymer of 3,5-difluorobenzophenone and certain copolymers display crystallization temperatures (Tc) between 156 and 210°C and melting temperatures (Tm) between 252 and 254°C. wright.eduohiolink.edu

In contrast, the use of 2,4-difluorobenzophenone leads to completely new PEEK analogues. wright.eduohiolink.edu The homopolymer derived from 2,4-difluorobenzophenone is completely amorphous. wright.eduohiolink.edu The glass transition temperatures for the 2,4-difluorobenzophenone-based polymers range from 113 to 152°C. ohiolink.edu For copolymers containing 35% or less of the 2,4-isomer, crystallization temperatures are observed between 220 and 230°C, with melting temperatures ranging from 280 to 320°C. ohiolink.edu These studies demonstrate that the choice of difluorobenzophenone isomer significantly influences the crystallinity, thermal properties, and solubility of the resulting PEEK analogues. wright.eduohiolink.edu

The following table provides a comparative overview of the thermal properties of PEEK analogues synthesized with different difluorobenzophenone isomers:

Isomer UsedTg (°C)Tc (°C)Tm (°C)Td 5% (°C)
3,5-Difluorobenzophenone86 - 129156 - 210252 - 254330 - 500
2,4-Difluorobenzophenone113 - 152220 - 230 (for copolymers with ≤35% 2,4-isomer)280 - 320 (for copolymers with ≤35% 2,4-isomer)Not specified

High-Performance Polymer Systems Beyond PEEK

4,4-Difluorobenzophenone is a key monomer in the synthesis of various high-performance polymers, most notably Poly(ether ether ketone) (PEEK). Its integration into the polymer backbone imparts exceptional thermal stability, chemical resistance, and mechanical strength to the resulting materials. These properties make polymers derived from this compound suitable for a wide range of demanding applications.

The incorporation of this compound into polymer backbones is fundamental to the production of high-performance materials used in carbon fiber coatings and cable insulation. wikipedia.org As a primary precursor to PEEK, this chemical compound is integral to creating polymers with the necessary resilience for these demanding applications. wikipedia.org PEEK's inherent resistance to chemical attack and extreme temperatures makes it an ideal choice for protecting carbon fibers in composite materials and for insulating electrical cables in harsh environments. wikipedia.org

The properties of PEEK that make it suitable for these applications include:

High Continuous Operating Temperature: PEEK can be used continuously at temperatures up to 260°C.

Excellent Abrasion Resistance: This ensures the longevity of coatings and insulation, even in abrasive environments.

High Dielectric Strength: PEEK is an excellent electrical insulator, with a dielectric strength of around 17-24 kV/mm, making it suitable for high-voltage applications. dxtseals.com

Chemical Resistance: PEEK is resistant to a wide range of chemicals, which is crucial for applications in the oil and gas, automotive, and aerospace industries. polyfluor.nl

These characteristics, directly attributable to the stable aromatic structure provided by the this compound monomer, make PEEK-based materials a reliable choice for protecting critical components. wikipedia.orgpolyfluor.nl

Polymers synthesized from this compound are also at the forefront of research in membrane science for gas separation. The semi-crystalline nature of PEEK, for instance, provides a robust matrix for creating selective membranes. Research has shown that the performance of these membranes can be significantly enhanced through various modification techniques.

One area of investigation involves the sulfonation of PEEK to create sulfonated PEEK (sPEEK) membranes. The introduction of sulfonic acid groups can be controlled to adjust the membrane's properties, influencing factors like proton conductivity and ion permeability. Furthermore, the blending of sPEEK with other polymers, such as poly(etherimide) (PEI), and the incorporation of nanomaterials like multi-walled carbon nanotubes (MWCNTs), have been explored to improve gas separation performance, particularly for O₂/N₂ separation. researchgate.net

UV-crosslinking is another technique used to enhance the gas transport properties of poly(ether ether ketone) membranes derived from difluorobenzophenone. This process can improve the molecular-sieving characteristics of the membranes, leading to better selectivity for certain gas pairs.

Membrane MaterialGas PairPermeability (Barrer)SelectivityReference
PEEKO₂/N₂~0.3~4.5 researchgate.net
sPEEK/PEI blendO₂/N₂-- researchgate.net
T(p-OCH₃)PPCoCl/Pebax-2533O₂/N₂12.27.6 nih.gov

The biocompatibility and mechanical properties of PEEK, synthesized from this compound, make it a valuable material for orthopedic and biomedical devices. nih.govnih.gov PEEK's elastic modulus is similar to that of human bone, which helps to reduce stress shielding and promote better load transfer, leading to improved patient outcomes. However, the bio-inertness of PEEK can hinder its integration with bone tissue (osseointegration).

To address this, extensive research has been conducted on surface modification techniques to enhance the bioactivity of PEEK implants. nih.govjst.go.jp These modifications aim to create a more favorable surface for cell attachment, proliferation, and differentiation.

Surface Modification TechniqueDescriptionOutcomeReference(s)
Sulfonation Treatment with concentrated sulfuric acid to introduce sulfonate groups, increasing surface energy and wettability.Enhanced cell adhesion and proliferation. nih.govmdpi.com
Plasma Treatment Use of plasma to alter the surface chemistry and topography, increasing hydrophilicity and creating a rougher surface for cell attachment.Improved cell attachment and osseointegration. nih.gov
Hydroxyapatite (HA) Coating Application of a layer of hydroxyapatite, the main mineral component of bone, to the PEEK surface.Promotes bone growth and direct bonding with the implant. nih.gov
Titanium Coating Deposition of a thin layer of titanium onto the PEEK surface to leverage titanium's known biocompatibility and osseointegration capabilities.Enhanced bone-implant contact and integration. nih.gov
Polydopamine (PDA) Coating A versatile coating that can be applied to a variety of substrates, improving hydrophilicity and providing a platform for further functionalization.In vitro studies showed a twofold increase in cell proliferation compared to uncoated PEEK. nih.govresearchgate.net

These surface modifications are crucial for improving the clinical performance of PEEK-based orthopedic and biomedical devices, leading to better long-term stability and patient satisfaction. jst.go.jp

The robust chemical nature of high-performance polymers like PEEK, derived from this compound, makes them difficult to recycle using traditional methods. Vitrimerization is an emerging technology that offers a potential solution for the chemical recycling of these thermoset polymers. researchgate.netnih.govnih.gov

Vitrimers are a class of polymers that contain dynamic covalent bonds, which can rearrange upon heating, allowing the material to be reprocessed and reshaped like a thermoplastic while retaining the mechanical properties of a thermoset. kinampark.com The concept of "vitrimerization" involves introducing a catalyst into an existing thermoset network to enable these dynamic bond exchanges, thereby transforming a previously unrecyclable material into a reprocessable one. nih.govbohrium.com

While research on the direct vitrimerization of PEEK is still in its early stages, the principles have been successfully applied to other thermosets like polyurethane and epoxy networks. nih.gov This suggests a promising avenue for the chemical recycling of PEEK and other poly(aryl ether ketone)s.

Furthermore, a recent breakthrough has demonstrated a depolymerization method for PEEK that breaks it down into its constituent monomers at a relatively low temperature of 150°C using organic sulfur compounds and a base. jst.go.jp This process achieves high yields of the monomers, which can then be used to synthesize new polymers, paving the way for a circular economy for these high-performance materials. jst.go.jp This depolymerization technology can also be applied to carbon fiber-reinforced PEEK composites, allowing for the recovery of both the polymer and the carbon fibers. jst.go.jp

Benzophenone and its derivatives, including this compound, are well-known Type II photoinitiators used in UV-curable polymer systems. researchgate.netlongchangchemical.com In this role, they initiate the polymerization of monomers and oligomers upon exposure to UV light.

The mechanism of a Type II photoinitiator involves a bimolecular reaction. Upon absorbing UV radiation, the benzophenone molecule is promoted to an excited triplet state. In this excited state, it abstracts a hydrogen atom from a co-initiator, typically a tertiary amine or a thiol. This hydrogen abstraction process generates two radicals: a ketyl radical from the benzophenone and an alkylaminyl radical from the co-initiator. The alkylaminyl radical is the primary species that initiates the free-radical polymerization of, for example, acrylate (B77674) monomers.

The efficiency of a photoinitiator is dependent on its UV absorption characteristics. Benzophenone exhibits a strong absorption in the UVC region, with a peak absorption wavelength of around 254 nm. polymerinnovationblog.com While specific spectral data for this compound was not found in the search results, its structural similarity to benzophenone suggests it would have a similar UV absorption profile.

The photopolymerization kinetics and the final properties of the cured material are influenced by several factors, including the type and concentration of the photoinitiator, the UV light intensity, and the thickness of the coating. dxtseals.comnih.gov Studies on benzophenone-based polymeric photoinitiators have shown that they can have higher photoinitiating efficiency compared to benzophenone itself. researchgate.net

Photoinitiator SystemKey FeatureApplicationReference
Benzophenone (Type II)Requires a co-initiator for hydrogen abstraction.UV curing of coatings, inks, and adhesives. researchgate.netlongchangchemical.com
4,4′-bis(N,N-diethylamino)benzophenone (DEABP)Contains both ketone and amine functionalities, acting as a complete initiating system.Polymerization of dimethacrylate resins in thick sections. researchgate.net
Benzophenone-based polymeric photoinitiatorsCan exhibit higher photoinitiating efficiency than monomeric benzophenone.UV curing of coatings. researchgate.net

Derivatization Strategies and Broader Synthetic Utility of 4,4 Difluorobenzophenone

Synthesis of Fluorinated Benzhydrol Derivatives and Their Intermediacy

A significant derivatization pathway for 4,4'-Difluorobenzophenone (B49673) involves its reduction to the corresponding alcohol, bis(4-fluorophenyl)methanol, also known as 4,4'-Difluorobenzhydrol. This fluorinated benzhydrol serves as a crucial intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical field. ossila.commdpi.com

Research has demonstrated the synthesis of a series of 4,4'-difluorobenzhydrol carbamate (B1207046) derivatives, which have been evaluated for their potential as selective M1 muscarinic acetylcholine (B1216132) receptor (mAChR) antagonists. mdpi.com The general synthetic route involves the reaction of 4,4'-difluorobenzhydrol with a suitable amine that has been pre-treated with N,N'-carbonyldiimidazole (CDI). This multi-step process first forms a carbamoylimidazole intermediate from the amine, which then reacts with the sodium alkoxide of 4,4'-difluorobenzhydrol to yield the final carbamate product. mdpi.com

The resulting carbamate derivatives have shown promise as candidates for the development of positron emission tomography (PET) tracers, highlighting the role of 4,4'-difluorobenzhydrol as a pivotal intermediate in creating sophisticated molecules for medical imaging and diagnostics. mdpi.com

Table 1: Examples of 4,4'-Difluorobenzhydrol Carbamate Derivatives Synthesized. mdpi.com
Compound NameStarting AmineYield (%)
Bis(4-fluorophenyl)methyl 4-methylpiperazine-1-carboxylate1-methylpiperazine34
Bis(4-fluorophenyl)methyl 4-methyl-1,4-diazepane-1-carboxylate1-methyl-1,4-diazepane38
Bis(4-fluorophenyl)methyl 2-methyl-2,6-diazaspiro[3.4]octane-6-carboxylate2-methyl-2,6-diazaspiro[3.4]octane26

Strategic Use as a Building Block for the Construction of Complex Organic Molecules

The molecular structure of 4,4'-Difluorobenzophenone, featuring two reactive fluorine atoms, makes it an essential building block for constructing larger, more complex molecules through nucleophilic aromatic substitution. This reactivity is harnessed in various fields, from materials science to medicinal chemistry.

The most prominent industrial application of 4,4'-Difluorobenzophenone is as a monomer for the synthesis of polyetheretherketone (PEEK). nbinno.compatsnap.com PEEK is a high-performance, semi-crystalline thermoplastic known for its exceptional thermal stability and chemical resistance. nbinno.com The synthesis of PEEK involves the reaction of 4,4'-Difluorobenzophenone with the sodium salt of 1,4-benzenediol, where the fluorine atoms are displaced to form the ether linkages of the polymer backbone. nbinno.comwikipedia.org This positions 4,4'-Difluorobenzophenone as a fundamental component in the aerospace, automotive, and medical industries where PEEK is extensively used. nbinno.com

Beyond PEEK, this compound is a precursor for a variety of other complex molecules:

Copolymers: It is used to create novel poly(aryl ether ketone) copolymers with enhanced thermal properties suitable for high-performance applications. nbinno.com

Pharmaceuticals: It serves as a key intermediate in the synthesis of various pharmaceuticals. chemimpex.com For example, its derivative, 4,4'-Difluorobenzhydrol, is a building block for antipsychotic drugs like fluspirilene (B1673487) and pimozide. ossila.com It is also a known human metabolite of the antihistamine and calcium channel blocker, flunarizine. nih.gov

Agrochemicals: The compound is also utilized as a starting material in the production of agrochemicals. chemimpex.com

The versatility of 4,4'-Difluorobenzophenone as a synthetic building block stems from its stable yet reactive nature, which allows for its efficient incorporation into diverse chemical structures. chemimpex.com

Applications in the Synthesis of Liquid Crystals and Optoelectronic Materials

The unique electronic properties imparted by the fluorine atoms make 4,4'-Difluorobenzophenone and its derivatives valuable in the field of advanced materials, including those with applications in electronics and displays. chemimpex.com

While its direct incorporation into liquid crystal molecules is an area of specialized research, its broader application in optoelectronic materials is well-documented. chemimpex.com The compound plays a critical role in the formulation of materials for optical and electrical recording media. nbinno.com In these applications, it can function as both an imaging agent and a charge control agent, which are crucial for the efficient and reliable storage of data. nbinno.com

Furthermore, 4,4'-Difluorobenzophenone serves as a photoinitiator for UV-curable coatings, adhesives, and inks. chemimpex.comnbinno.com Upon exposure to UV light, it initiates polymerization reactions, a property that is vital in the manufacturing of advanced polymers and coatings. nbinno.com This function is essential for creating functional films, composites, and other materials used in optoelectronic devices, where rapid curing and specific material properties are required. chemimpex.comnbinno.com The resulting polymers often exhibit enhanced durability, thermal stability, and mechanical properties. chemimpex.com

Table 2: Applications in Advanced Materials.
Application AreaSpecific Role of 4,4'-DifluorobenzophenoneResulting Material/Product
OptoelectronicsImaging and Charge Control AgentOptical and electrical recording media nbinno.com
Polymer ChemistryPhotoinitiatorUV-curable coatings, adhesives, and inks chemimpex.comnbinno.com
Material ScienceMonomer/IntermediateHigh-performance polymers, composites, liquid crystals nbinno.comchemimpex.com

Advanced Analytical and Computational Investigations of 4,4 Difluorobenzophenone

Comprehensive Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the analysis of 4,4'-Difluorobenzophenone (B49673), offering non-destructive and highly detailed molecular-level information.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 4,4'-Difluorobenzophenone. By analyzing the behavior of atomic nuclei in a magnetic field, ¹H, ¹³C, and ¹⁹F NMR spectra provide a detailed map of the molecule's atomic connectivity and chemical environment.

¹H NMR: The proton NMR spectrum of 4,4'-Difluorobenzophenone is characterized by two distinct multiplets in the aromatic region. Due to the molecule's symmetry, the four protons ortho to the carbonyl group are chemically equivalent, as are the four protons meta to the carbonyl group. The protons closer to the electron-withdrawing carbonyl group typically appear further downfield.

¹³C NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. Due to symmetry, the spectrum is simplified, showing signals for the carbonyl carbon, the fluorine-bonded carbons (C-F), the carbons adjacent to the carbonyl group (ipso-carbons), and the proton-bearing aromatic carbons. The carbonyl carbon signal is characteristically found in the highly deshielded region of the spectrum.

¹⁹F NMR: As fluorine has a spin-active nucleus (¹⁹F), ¹⁹F NMR is a powerful technique for analyzing fluorinated compounds. For 4,4'-Difluorobenzophenone, this spectrum typically shows a single signal, confirming the chemical equivalence of the two fluorine atoms. Its chemical shift is a sensitive indicator of the electronic environment around the fluorine nucleus.

DEPT-90 & DEPT-135: Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons. In a DEPT-90 spectrum of 4,4'-Difluorobenzophenone, only the signals for the CH groups (the aromatic carbons bonded to hydrogen) would be visible. nih.govvscht.cz A DEPT-135 experiment would show these same CH carbons as positive peaks, while any CH₂ carbons would appear as negative peaks (of which there are none in this molecule). nih.govvscht.cz Quaternary carbons, such as the carbonyl carbon and the ipso-carbons, are not observed in DEPT spectra. vscht.cz

NucleusChemical Shift (δ) ppmAssignment
¹H~7.82Aromatic H (ortho to C=O)
¹H~7.17Aromatic H (meta to C=O)
¹³C~194Carbonyl Carbon (C=O)
¹³C~165 (d, ¹JCF ≈ 255 Hz)Aromatic C-F
¹³C~133 (d, ³JCCF ≈ 9 Hz)Aromatic C-H (ortho to C=O)
¹³C~132.5Aromatic C (ipso to C=O)
¹³C~115 (d, ²JCCF ≈ 22 Hz)Aromatic C-H (meta to C=O)
¹⁹F~ -105 to -108Aromatic C-F

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a specialized technique used to study species with unpaired electrons, such as free radicals. researchgate.netmdpi.com Research has demonstrated that the anion radical of 4,4'-Difluorobenzophenone can be generated through electrolytic means in solvent mixtures. nist.gov The resulting ESR spectrum has been successfully observed and interpreted, providing valuable insights into the electronic structure and spin distribution of this transient intermediate species. nist.gov This type of analysis is crucial for understanding the mechanisms of redox reactions involving 4,4'-Difluorobenzophenone.

IR and UV-Vis spectroscopy are fundamental techniques that provide information on the functional groups and electronic transitions within a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of 4,4'-Difluorobenzophenone is dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) group stretch. wikipedia.org Other significant peaks include those corresponding to the stretching of the carbon-fluorine (C-F) bond and the vibrations of the aromatic ring (C=C stretches). wikipedia.org These characteristic absorptions serve as a quick diagnostic tool for confirming the presence of the key functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum reveals information about the electronic transitions within the molecule. Benzophenone (B1666685) and its derivatives typically exhibit absorption bands corresponding to π → π* and n → π* transitions. spectrabase.com For 4,4'-Difluorobenzophenone, these absorptions are observed in the ultraviolet region and are influenced by the electronic effects of both the carbonyl group and the fluorine substituents. sigmaaldrich.com

SpectroscopyAbsorptionAssignment
IR~1660 cm⁻¹C=O (carbonyl) stretch
IR~1595 cm⁻¹C=C (aromatic ring) stretch
IR~1225 cm⁻¹C-F stretch
UV-Vis~258 nmπ → π* transition

Advanced Chromatographic and Mass Spectrometric Methodologies

Chromatography and mass spectrometry are essential for separating 4,4'-Difluorobenzophenone from reaction mixtures and impurities, as well as for confirming its molecular weight and fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful hyphenated technique ideal for the analysis of volatile and thermally stable compounds like 4,4'-Difluorobenzophenone. In a typical GC/MS analysis, the sample is vaporized and separated based on its boiling point and affinity for the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for the compound, and the molecular ion peak confirms its molecular weight (218.2 g/mol ). This technique is widely used for monitoring the progress of reactions that synthesize 4,4'-Difluorobenzophenone, identifying byproducts, and confirming the identity of the final product.

Liquid Chromatography (LC) is a premier technique for separating components in a liquid mixture. When coupled with a Photodiode Array (PDA) detector, it becomes an exceptionally powerful tool for purity assessment. The PDA detector acquires a full UV-Vis spectrum for every point in the chromatogram, which allows for the assessment of peak purity and the tentative identification of unknown impurities by comparing their UV-Vis spectra with a library. 4,4'-Difluorobenzophenone has been utilized as a certified reference material and standard in LC-PDA methods specifically developed for the identification and quantification of co-eluting impurities in complex samples, such as pharmaceuticals. This highlights its role in ensuring the quality and purity of final products in various industries.

Implementation of Intelligent Peak Deconvolution Algorithms in Complex Sample Analysis

In modern analytical chemistry, achieving complete chromatographic separation of all components in a complex mixture can be a significant challenge, especially in high-throughput environments. Intelligent Peak Deconvolution Analysis (i-PDeA) represents a sophisticated computational technique designed to resolve this issue by mathematically separating co-eluted peaks. mdpi.comnih.gov This method leverages subtle differences in the UV-Vis spectra of overlapping compounds to extract the signal of a single, targeted analyte from a composite peak. mdpi.comnih.gov The algorithm can effectively visualize and quantify minor impurities, even when they are hidden within the tailing of a major component peak, thereby reducing the time and effort spent on optimizing separation parameters. mdpi.comcpmat.ru

A practical application of this technology involves the separation of 4,4'-Difluorobenzophenone (DFBP) from Valerophenone (VP). nih.gov Even when chromatographic conditions result in incomplete separation, the i-PDeA algorithm can be applied to the data from a photodiode array (PDA) detector. nih.govadvanced-emc.com By analyzing the full spectral data across the elution profile, the software can deconvolve the mixed signal and generate individual chromatograms for both DFBP and VP, allowing for accurate quantification that would otherwise be impossible. nih.gov The underlying technology often employs advanced mathematical models, such as the Multivariate Curve Resolution-Alternating Least Squares (MCR-ALS) method, which can provide highly accurate peak area values with minimal error, even at low chromatographic resolution. cpmat.ruadvanced-emc.comgoogle.com

Table 1: Benefits of Intelligent Peak Deconvolution Analysis (i-PDeA)

FeatureDescriptionSource(s)
Co-eluted Peak Separation Mathematically separates overlapping chromatographic peaks using spectral data. mdpi.comnih.gov
Impurity Quantitation Enables precise quantification of minor impurities, even in the tailing of a main peak. mdpi.comadvanced-emc.com
Reduced Method Development Lessens the need for extensive optimization of chromatographic separation conditions. nih.gov
Enhanced Throughput Facilitates the use of faster analysis methods where baseline separation is compromised. mdpi.comgoogle.com
High Accuracy Algorithms like MCR-ALS can achieve less than ±1.0% error between true and separated peak areas. cpmat.ruadvanced-emc.com

Computational Chemistry and Theoretical Modeling Studies

Density Functional Theory (DFT) for Predicting Electronic Structures and Reactivity Profiles

Density Functional Theory (DFT) is a powerful quantum-mechanical modeling method used to investigate the electronic structure and properties of molecules from first principles. nih.gov This computational approach is based on the principle that the energy of a molecule can be determined from its electron density, offering a favorable balance between accuracy and computational cost. nih.govdurham.ac.uk For molecules like 4,4'-Difluorobenzophenone, DFT can be employed to predict a wide range of fundamental properties that govern its chemical behavior.

While specific DFT studies on 4,4'-Difluorobenzophenone are not extensively detailed in available literature, the methodology can be understood from research on analogous compounds such as 4-fluoro-4-hydroxybenzophenone. scispace.com In such studies, DFT calculations are used to optimize the molecular geometry and predict key electronic and reactivity parameters. scispace.com These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap between them (ΔE), and the molecular electrostatic potential (MEP), which identifies likely sites for electrophilic and nucleophilic attack. scispace.com Global reactivity descriptors, which provide insight into the chemical reactivity and stability of the molecule, are also calculated. scispace.com Time-dependent DFT (TD-DFT) can further be used to predict the electronic absorption spectra (UV-Visible spectra). scispace.com

Table 2: Molecular Properties Predictable by Density Functional Theory (DFT)

Property/ParameterSignificanceSource(s)
Optimized Molecular Geometry Predicts bond lengths, bond angles, and dihedral angles. scispace.com
HOMO-LUMO Energies Determine the molecule's ability to donate or accept electrons. scispace.com
HOMO-LUMO Energy Gap (ΔE) Indicates the chemical reactivity and kinetic stability of the molecule. scispace.com
Molecular Electrostatic Potential (MEP) Visualizes the charge distribution and predicts reactive sites for interactions. scispace.com
Global Reactivity Descriptors Includes electronegativity (χ), chemical potential (μ), global hardness (η), and softness (S) to profile reactivity. scispace.com
UV-Visible Spectra (TD-DFT) Calculates electronic transition energies and predicts absorption wavelengths. scispace.com

Quantum Chemical Calculations of Activation Energies and Regioselectivity

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions by modeling the potential energy surface that connects reactants, transition states, and products. nih.gov The primary industrial reaction involving 4,4'-Difluorobenzophenone is its polycondensation with the salt of a bisphenol, such as hydroquinone (B1673460), to produce polyetheretherketone (PEEK), a high-performance thermoplastic. wikipedia.orgresearchgate.net This process occurs via a nucleophilic aromatic substitution mechanism. advanced-emc.comcore.ac.uk

In this reaction, the phenolate (B1203915) acts as a nucleophile, attacking the carbon atom bonded to a fluorine atom on the 4,4'-Difluorobenzophenone molecule. core.ac.uk The electron-withdrawing ketone group activates the phenyl rings, making them susceptible to nucleophilic attack at the para-positions. core.ac.uk Quantum chemical methods, such as DFT, can be used to model this reaction pathway in detail. Calculations can determine the structure and stability of intermediates, such as the Meisenheimer complex, and the geometry of the transition states. core.ac.uk

By calculating the energy difference between the reactants and the transition states, the activation energy (Ea) for each step of the reaction can be determined. nih.gov This information is crucial for understanding the reaction kinetics and optimizing process conditions like temperature. cpmat.ru For the reaction between the symmetric 4,4'-Difluorobenzophenone and hydroquinone, regioselectivity is straightforward. However, in reactions with unsymmetrical reactants, these computational methods would be essential for predicting which site is more reactive, guiding synthetic strategies. nih.gov

Molecular Modeling and Simulation of Polymer Structures and Intermolecular Interactions

4,4'-Difluorobenzophenone serves as a key monomer in the synthesis of polyetheretherketone (PEEK). wikipedia.org The exceptional thermal stability and mechanical strength of PEEK are a direct result of its molecular structure and the strong intermolecular forces between polymer chains. researchgate.net Molecular modeling and simulation, particularly molecular dynamics (MD), are powerful tools used to investigate these features at an atomic level. nih.govnih.gov

MD simulations model the motions of atoms and molecules over time, allowing researchers to predict the conformational behavior of PEEK chains and how they pack together in amorphous and crystalline domains. nih.govresearchgate.net These simulations provide insight into bulk material properties by analyzing the underlying intermolecular interactions. mdpi.com The main molecular chain of PEEK is characterized by rigid aromatic rings, polar ketone groups, and flexible ether linkages. researchgate.net The dominant intermolecular interactions contributing to PEEK's robust properties include:

π-π stacking between the aromatic rings of adjacent polymer chains.

Dipole-dipole interactions involving the polar carbonyl groups.

Simulations can quantify the interaction energy between polymer chains and between the polymer and other materials, such as carbon fiber reinforcements in composites. mdpi.com By analyzing phenomena like the local ordering of chains and their vibrational features, MD simulations help to explain experimental observations from techniques like Raman spectroscopy and X-ray diffraction, providing a deeper understanding of crystallinity and mechanical performance. nih.govnih.gov

Utilization as a Certified Reference Material and Internal Standard in Analytical Chemistry

In quantitative analytical chemistry, accuracy and traceability are paramount. A Certified Reference Material (CRM) is a standard that has been characterized for one or more properties with a high degree of certainty and is accompanied by a certificate providing traceability to the International System of Units (SI). nih.gov 4,4'-Difluorobenzophenone is available as a CRM, particularly for use in quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. nih.gov

Specifically, 4,4'-Difluorobenzophenone is utilized as an internal standard in ¹⁹F qNMR. dntb.gov.ua An internal standard is a compound added in a known amount to an unknown sample to facilitate quantification. The signal from the internal standard is used as a reference point to determine the concentration of the analyte. 4,4'-Difluorobenzophenone is well-suited for this role due to several key properties. It is a solid, making it easy to weigh accurately, and it is soluble in common organic NMR solvents. dntb.gov.ua Its ¹⁹F NMR spectrum shows a distinct multiplet, which is typically in a region of the spectrum that does not overlap with the signals of many other fluorinated analytes. dntb.gov.ua The presence of two chemically equivalent fluorine atoms provides a strong and simple signal for quantification. dntb.gov.ua Its high purity and the small measurement uncertainty associated with its certified value ensure the reliability of the quantitative results obtained using it as a standard. dntb.gov.ua

Table 3: Properties of 4,4'-Difluorobenzophenone as an Analytical Standard

PropertyValue / DescriptionRelevance for qNMRSource(s)
Certification Certified Reference Material (CRM)Ensures traceability and accuracy of measurements. nih.gov
Application Internal Standard for ¹⁹F qNMRProvides a reference signal for accurate quantification of fluorinated compounds. dntb.gov.ua
Physical State SolidAllows for precise and accurate weighing. dntb.gov.ua
Solubility Soluble in common organic NMR solvents (e.g., DMSO-d₆)Ensures homogeneity of the sample for NMR analysis. dntb.gov.ua
¹⁹F NMR Signal Multiplet around -106.5 ppm (in DMSO-d₆)Provides a distinct signal for reference, often clear of analyte signals. dntb.gov.ua
Molecular Weight 218.20 g/mol Used in calculations to determine analyte concentration. dntb.gov.ua

Emerging Research Frontiers and Future Directions for 4,4 Difluorobenzophenone

Innovations in Novel Monomer Design and Polymer Architecture with Enhanced Properties

4,4'-Difluorobenzophenone (B49673) is a fundamental building block in the step-growth polymerization process that yields PEEK, a thermoplastic known for its exceptional thermal stability and mechanical strength. researchgate.net The synthesis typically involves the reaction of 4,4'-Difluorobenzophenone with the disodium (B8443419) salt of hydroquinone (B1673460) in a polar aprotic solvent like diphenyl sulfone at high temperatures. bohrium.com

Recent innovations are focused on moving beyond traditional PEEK by strategically designing new monomers and polymer architectures to create materials with precisely tailored properties. Researchers are exploring the use of isomers of difluorobenzophenone, such as 3,5-difluorobenzophenone (B68835) and 2,4-difluorobenzophenone (B1332400), in conjunction with 4,4'-Difluorobenzophenone. researchgate.net This approach allows for the synthesis of PEEK analogues with controlled degrees of crystallinity. researchgate.net For instance, incorporating bent or asymmetrical monomers disrupts the polymer chain's regular packing, leading to more amorphous materials with increased solubility in common organic solvents, which can be a significant advantage for processing. researchgate.net

By varying the ratio of different difluorobenzophenone isomers, scientists can fine-tune key thermal and mechanical properties. This strategy enables the creation of a new family of PEEK-like polymers with a spectrum of characteristics, from semi-crystalline to completely amorphous, broadening their applicability in advanced engineering sectors. researchgate.net

Below is a table summarizing the effect of incorporating different difluorobenzophenone isomers on the properties of PEEK analogues.

PropertyEffect of Incorporating 3,5- or 2,4-DifluorobenzophenoneResulting Polymer Characteristic
Crystallinity Disrupts chain regularity and packingDecreased crystallinity, leading to more amorphous polymers. researchgate.net
Solubility Increases due to reduced crystallinityEnhanced solubility in a wider range of organic solvents. researchgate.net
Glass Transition Temperature (Tg) Can be tailored based on isomer ratioAllows for precise control over the material's thermal properties. researchgate.net
Processability Improved for amorphous analoguesEasier processing due to lower melting points and better solubility. researchgate.net

Exploration of Catalytic Applications Beyond Traditional Polymerization Systems

While 4,4'-Difluorobenzophenone is primarily known as a monomer, its inherent chemical structure, particularly the benzophenone (B1666685) core, opens up avenues for its use in catalysis that extend beyond simple polymerization. The benzophenone moiety is a well-known photosensitizer and photoinitiator. nbinno.com

Research is exploring the use of 4,4'-Difluorobenzophenone and its derivatives in photopolymerization for UV-curable coatings, inks, and adhesives. bohrium.com In these applications, the benzophenone unit absorbs UV light and initiates a chemical reaction, leading to the rapid curing and hardening of the material. This function represents a distinct catalytic role, different from its use as a structural monomer in PEEK.

Furthermore, the benzophenone framework is being investigated in the broader field of photocatalysis for organic transformations. For example, benzophenone derivatives can act as catalysts in dual-catalysis systems, often in conjunction with a metal co-catalyst like copper, to facilitate specific chemical reactions. researchgate.net These catalytic systems can be applied to various organic synthesis challenges, showcasing the versatility of the benzophenone structure beyond its traditional application. The conjugation of photoactive benzophenone with other molecules, such as peptides, has been shown to create self-assembling photocatalysts for specific reactions like photoisomerization. nih.gov

Development of Advanced Spectroscopic Probes and Sensing Technologies

The development of novel fluorescent probes and sensors is a critical area of research in biology, medicine, and materials science. The fluorination of organic molecules is a known strategy to enhance their photophysical properties, including photostability and fluorescence quantum yield. researchgate.net This has led to research into using fluorinated benzophenones, including 4,4'-Difluorobenzophenone, as precursors for advanced spectroscopic tools.

Although 4,4'-Difluorobenzophenone itself is not intensely fluorescent, it serves as a valuable scaffold for the synthesis of more complex fluorinated fluorophores. researchgate.net By subjecting it to nucleophilic aromatic substitution reactions, researchers can create a variety of derivatives, including analogues of well-known dyes like fluorescein and rhodamine. researchgate.net These new fluorinated compounds exhibit tunable absorption and emission spectra, which can be adjusted by changing the substituents on the benzophenone core. researchgate.net

The unique properties of these fluorinated dyes make them promising candidates for various applications:

Fluorescent Probes: For tracking biological processes and cellular activities with high precision. researchgate.net

Sensing Technologies: As the active component in chemical sensors designed to detect specific analytes.

Bioimaging: Providing enhanced stability and brightness for long-term imaging experiments.

The ability to create a diverse library of fluorescent materials from a common fluorinated precursor like 4,4'-Difluorobenzophenone is a significant step forward in the design of next-generation spectroscopic and sensing technologies.

Research into Sustainable Synthesis and Recycling Methodologies

The increasing focus on green chemistry and the circular economy is driving research into more sustainable methods for both the synthesis of 4,4'-Difluorobenzophenone and the recycling of the polymers derived from it.

On the other end of the product lifecycle, significant progress is being made in the chemical recycling of PEEK. Due to its high stability, recycling PEEK has traditionally been challenging. tandfonline.com However, recent breakthroughs have demonstrated effective depolymerization methods. One innovative technique uses organic sulfur compounds (thiols) and a base to break down PEEK into its constituent monomers at a relatively low temperature of 150°C. tandfonline.com This process has shown high yields for the recovery of both a polymerizable monomer precursor (dithiobenzophenone) and hydroquinone. tandfonline.com

This chemical recycling approach is highly selective for PEEK, allowing it to be broken down even when mixed with other resins or in composite materials. tandfonline.com The recovered monomers can then be used to synthesize virgin-grade PEEK or other polymers, creating a closed-loop system. Furthermore, research is exploring the "upcycling" of PEEK, where degradation methodologies are used to create new value-added products, such as photoredox catalysts, from the polymer backbone. mdpi.com

Sustainability AspectTraditional MethodEmerging Sustainable Approach
Monomer Synthesis Friedel-Crafts acylation with aluminum chloride catalyst. frontiersin.orgOptimized routes using greener reagents and milder conditions. bohrium.com
Polymer Recycling Primarily mechanical recycling (downcycling) or landfill/incineration. researchgate.netresearchgate.netChemical depolymerization back to monomers with high yield. tandfonline.com
End-of-Life Waste accumulation.Creation of a circular economy through monomer recovery and upcycling. tandfonline.commdpi.com

Integration into Multi-functional Materials with Synergistic Properties

The exceptional properties of PEEK make it an ideal matrix material for the creation of advanced composites. By integrating PEEK, derived from 4,4'-Difluorobenzophenone, with various reinforcing agents, researchers are developing multi-functional materials with synergistic properties that surpass those of the individual components. These composites are engineered for demanding applications in sectors like aerospace, automotive, and medicine. performanceplastics.comzhongyanpeek.com

Besides carbon fibers, other materials are being incorporated into the PEEK matrix to impart specific functionalities:

Glass Fibers: To improve mechanical properties such as microhardness and tensile strength for biomedical implants. mdpi.com

Expanded Graphite: To create composites with enhanced electrical conductivity (for antistatic applications) and improved wear resistance. frontiersin.org

Bioactive Ceramics (e.g., Hydroxyapatite): To produce PEEK composites for medical implants that not only provide mechanical support but also promote bone integration (osseointegration). researchgate.net

The development of these multi-functional PEEK-based materials demonstrates a key future direction for 4,4'-Difluorobenzophenone. By serving as the foundation for these advanced composites, it enables the creation of materials that are simultaneously lightweight, strong, heat-resistant, and biocompatible, tailored to meet the complex demands of modern technology.

Q & A

Q. What are the established synthesis routes for 4,4-difluorobenzophenone, and how do reaction conditions influence isomer purity?

DFBP is synthesized via Friedel-Crafts acylation using fluorobenzene derivatives and acyl chlorides. A common method involves reacting 4-fluorobenzoyl chloride with fluorobenzene in the presence of AlCl₃, yielding ~70–80% DFBP . However, competing meta-substitution can produce 2,4′-difluorobenzophenone as a byproduct (~25% in some protocols) . Halogen substitution and catalytic carbonylation are alternative routes . To minimize isomer contamination, use low-temperature conditions (<0°C) and stoichiometric control of the acyl chloride:fluorobenzene ratio (1:1.2) to favor para-selectivity . Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating >99% pure DFBP .

Q. Which analytical techniques are most effective for characterizing DFBP purity and structural integrity?

  • 19F-qNMR : Quantifies fluorinated impurities (e.g., 2,4′-isomer) using certified reference standards (e.g., Sigma-Aldrich’s TraceCERT®) .
  • HPLC-PDA : Resolves co-eluting impurities in pharmaceuticals; DFBP’s UV absorption at 254 nm aids detection .
  • DSC : Confirms melting point (108°C) and thermal stability .
  • GC-MS : Identifies volatile byproducts from incomplete synthesis or degradation .

Q. How is DFBP utilized as a monomer in high-performance polymers like PEEK?

DFBP serves as a critical monomer in polyether ether ketone (PEEK) synthesis via nucleophilic aromatic substitution. Its para-fluorine groups react with bisphenol salts (e.g., 4,4′-biphenol) under high-temperature conditions (>300°C) to form ether linkages . The fluorine atoms enhance polymer thermal stability (glass transition temperature ~143°C) and chemical resistance . PEEK’s crystallinity (~35%) and mechanical properties (tensile strength ~100 MPa) are directly influenced by DFBP’s isomer purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in ESR spectral data for DFBP anion radicals?

ESR studies of DFBP anion radicals generated via electrolytic reduction in dimethoxyethane/acetonitrile reveal three coupling constants : γ₁ = 2.74 G (4 equivalent aromatic protons), γ₂ = 0.96 G (4 equivalent protons), and γ₃ = 7.50 G (fluorine nuclei) . Discrepancies in hyperfine splitting may arise from solvent polarity or radical stability. To standardize results:

  • Use tetra-n-propylammonium perchlorate as a supporting electrolyte.
  • Maintain anhydrous conditions to prevent radical quenching .
  • Compare with decafluorobenzophenone anion radicals to isolate fluorine-specific effects .

Q. What strategies optimize DFBP’s yield in Friedel-Crafts synthesis while minimizing toxic byproducts?

Key variables include:

  • Catalyst ratio : AlCl₃ at 1.5 equivalents reduces side reactions .
  • Solvent choice : Nitromethane improves para-selectivity vs. dichloromethane .
  • Temperature : Slow addition of acyl chloride at −10°C suppresses isomerization . Post-reaction, neutralize AlCl₃ with ice-water to prevent HF release (toxic; H302, H315 ). Monitor waste streams for fluorinated contaminants using LC-MS .

Q. Why does DFBP exhibit conflicting ecotoxicity data across studies?

While DFBP shows low acute aquatic toxicity (LC50 > 6.5 mg/L for zebrafish), chronic exposure risks (H411) are debated . Discrepancies stem from:

  • Test duration: 72-hour algae assays (EC50 = 1.92 mg/L) vs. 28-day biodegradability studies (0% degradation) .
  • Bioaccumulation potential: BCF = 74.4 in zebrafish suggests moderate persistence . Standardize assays using OECD Guidelines 201–203 and include metabolite analysis (e.g., 4,4′-difluorobiphenyl) .

Methodological Considerations

Q. How should DFBP be handled to mitigate occupational hazards during polymer synthesis?

  • PPE : Nitrile gloves, respirators (OV/AG/P2 filters for dust), and chemical suits .
  • Ventilation : Use fume hoods during high-temperature reactions (>150°C) to avoid inhalation (H335) .
  • Waste disposal : Incinerate with afterburners to destroy fluorinated residues .

Q. What role does DFBP play in pharmacokinetic studies of fluorinated drugs?

DFBP is a metabolite of flunarizine (a Ca²⁺ channel blocker). In vitro microsomal assays (Wistar rats) show CYP450-mediated oxidation to DFBP (M-3 metabolite) with male-predominant kinetics . Use LC-MS/MS with deuterated internal standards (e.g., d₄-DFBP) to quantify metabolic pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.